N-(4-chlorophenyl)-4-[(phenylcarbamothioyl)amino]benzenesulfonamide
Description
1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA is a complex organic compound that features a thiourea group bonded to a sulfonamide moiety
Properties
Molecular Formula |
C19H16ClN3O2S2 |
|---|---|
Molecular Weight |
417.9 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)sulfamoyl]phenyl]-3-phenylthiourea |
InChI |
InChI=1S/C19H16ClN3O2S2/c20-14-6-8-17(9-7-14)23-27(24,25)18-12-10-16(11-13-18)22-19(26)21-15-4-2-1-3-5-15/h1-13,23H,(H2,21,22,26) |
InChI Key |
ADKZEXUKVBGXBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA typically involves the reaction of 4-chlorobenzenesulfonamide with phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: The major products would include sulfoxides or sulfones.
Reduction: The major products would include amines or thiols.
Substitution: The major products would include nitro or halogenated derivatives.
Scientific Research Applications
1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, potentially inhibiting their activity. The thiourea group can form strong hydrogen bonds with biological molecules, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Thiourea: A basic thiourea compound with various industrial applications.
Phenylthiourea: Similar to 1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA but lacks the sulfonamide group.
Uniqueness: 1-{4-[(4-CHLOROPHENYL)SULFAMOYL]PHENYL}-3-PHENYLTHIOUREA is unique due to the combination of sulfonamide and thiourea functionalities in a single molecule
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